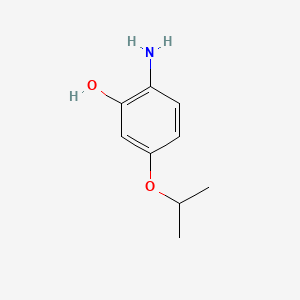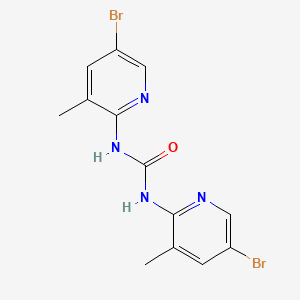
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is a chemical compound with the molecular formula C13H12Br2N4O It is characterized by the presence of two bromine atoms and two pyridine rings, which are connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea typically involves the following steps:
Bromination of 3-methylpyridine: The starting material, 3-methylpyridine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. This reaction introduces bromine atoms at the 5-position of the pyridine ring.
Formation of the urea linkage: The brominated product is then reacted with urea in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the urea linkage, resulting in the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition. Its brominated pyridine rings can interact with biological molecules, providing insights into biochemical pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets. The brominated pyridine rings can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(5-methylpyridin-2-yl)urea: This compound is similar in structure but lacks the bromine atoms. It has different reactivity and applications due to the absence of bromine.
1,3-Bis(5-chloro-3-methylpyridin-2-yl)urea: This compound has chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
1,3-Bis(5-fluoro-3-methylpyridin-2-yl)urea: The presence of fluorine atoms imparts unique properties, making it useful in different applications compared to the brominated compound.
Uniqueness
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is unique due to the presence of bromine atoms, which enhance its reactivity and potential applications. The bromine atoms can participate in various chemical reactions, making the compound versatile for use in organic synthesis, biological studies, and industrial applications.
Properties
IUPAC Name |
1,3-bis(5-bromo-3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2N4O/c1-7-3-9(14)5-16-11(7)18-13(20)19-12-8(2)4-10(15)6-17-12/h3-6H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOLIQYWUCTHLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)NC2=NC=C(C=C2C)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
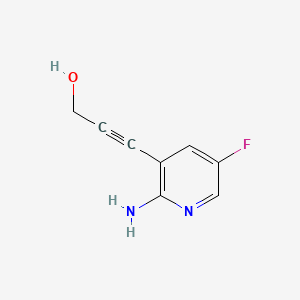
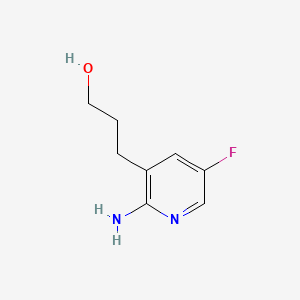
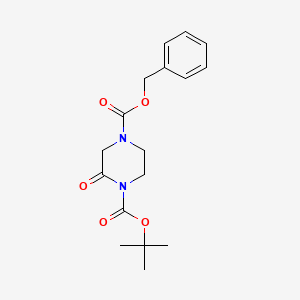
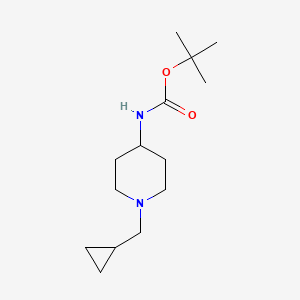
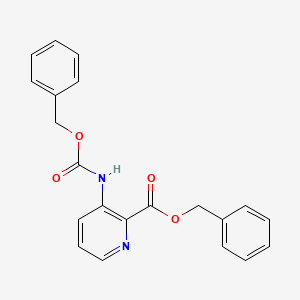
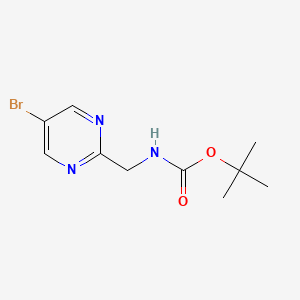
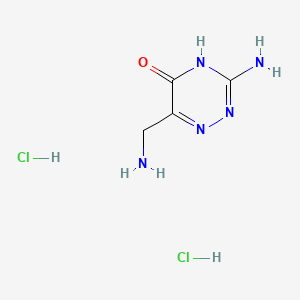
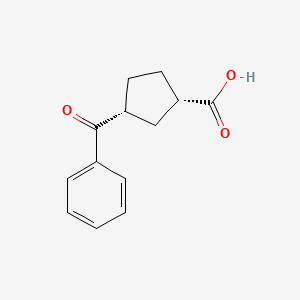
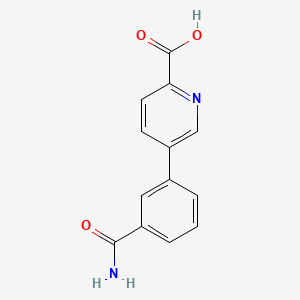

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B581501.png)
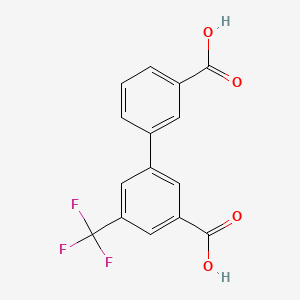
![9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B581503.png)
